molecular formula C8H10N2O2 B2412817 2-methoxy-N-methylpyridine-3-carboxamide CAS No. 1208461-39-5

2-methoxy-N-methylpyridine-3-carboxamide

Cat. No.: B2412817
CAS No.: 1208461-39-5
M. Wt: 166.18
InChI Key: GJOHAPCCAYRMLN-UHFFFAOYSA-N
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Description

2-methoxy-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is also known by its IUPAC name, 2-methoxy-N-methylnicotinamide . This compound is a derivative of nicotinamide and features a pyridine ring substituted with a methoxy group at the 2-position and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methylpyridine-3-carboxamide typically involves the reaction of 2-methoxypyridine-3-carboxylic acid with methylamine . The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acid group, followed by the addition of methylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-methylpyridine-3-carboxamide.

    Reduction: Formation of 2-methoxy-N-methylpyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-methylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-7(11)6-4-3-5-10-8(6)12-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHAPCCAYRMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208461-39-5
Record name 2-methoxy-N-methylpyridine-3-carboxamide
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